molecular formula C8H7FN2O2 B169204 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one CAS No. 112748-06-8

7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B169204
CAS No.: 112748-06-8
M. Wt: 182.15 g/mol
InChI Key: LWMAFJZTZAMNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that contains a benzoxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminophenol and fluoroaniline.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the benzoxazine ring. This can be achieved through various methods, including condensation reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzoxazines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel polymers or materials with unique properties.

    Organic Synthesis: It can be employed as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2H-1,4-benzoxazin-3(4H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    7-Fluoro-2H-1,4-benzoxazin-3(4H)-one: Lacks the amino group, which may influence its chemical properties and applications.

Uniqueness

The presence of both the fluorine and amino groups in 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one makes it unique, potentially offering a combination of properties that are not found in similar compounds. This could include enhanced reactivity, specific binding interactions, or unique physical properties.

Properties

IUPAC Name

6-amino-7-fluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMAFJZTZAMNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437992
Record name 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112748-06-8
Record name 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 2,4-dinitro-5-fluorophenoxyacetic acid (0.25 g) and platinum dioxide (80 mg) in ethanol (10 ml) was subjected to catalytic reduction at room temperature under an ordinary pressure until 130 ml of hydrogen was absorbed. The reaction mixture was filtered, and the filtrate was concentrated to give 7-fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one (0.16 g; yield, 91.4%). M.P., more than 300° C.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Iron powder (5.6 g) was suspended in 5% acetic acid (112 g), and a solution of 2,4-dinitro-5-fluorophenoxyacetonitrile (2.4 g) in acetic acid (48 g) was dropwise added thereto under reflux, followed by refluxing for an additional 1 hour. The reaction mixture was filtered, and the filtrate was extracted with ethyl acetate. The extract was concentrated, and the precipitated crystals were collected by filtration and washed with a mixture of hexane and ether to give 7-fluoro-6-amino-2H-1,4-benzoxazin-3-(4H)-one (1.3 g; yield, 71.7%).
Name
2,4-dinitro-5-fluorophenoxyacetonitrile
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step Two
Name
Quantity
5.6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of ethyl 2,4-dinitro-5-fluorophenoxyacetate (1.3 g) and 5% palladium-carbon (0.35 g) in ethanol (30 ml) was subjected to catalytic reduction at room temperature under an ordinary pressure until 600 ml of hydrogen was absorbed. The reaction mixture was filtered, and the filtrate was concentrated to give 7-fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one (0.68 g; yield, 82.8%).
Name
ethyl 2,4-dinitro-5-fluorophenoxyacetate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.35 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a suspension of 12.2 g (0.22 mol) of iron powder in 100 ml of 5% aqueous acetic acid was added dropwise a solution of 10.0 g (36.5 mmol) of methyl 2,4-dinitro-5-fluorophenoxyacetate in 100 ml of EtOAc and 100 ml of glacial acetic acid. The reaction mixture was stirred at room temperature for 18 hours. The iron was removed by suction filtration through a small pad of Celite® and the filter pad was rinsed with 50 ml of EtOAc. The filtrate was transferred to a separatory funnel and the phases were separated. The aqueous layer was extracted with EtOAc (3×50 ml) and the combined organic phases were washed with sodium bicarbonate (2×50 ml), dried over Na2SO4 and filtered. The solvent was removed from the filtrate in vacuo to yield 3.9 g (60% yield) of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one as a brown solid.
Name
methyl 2,4-dinitro-5-fluorophenoxyacetate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.2 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.